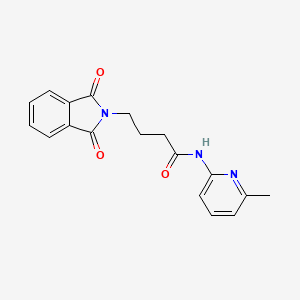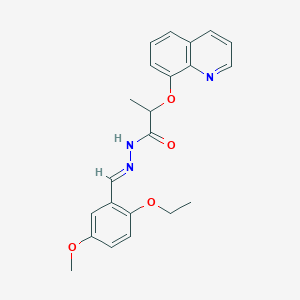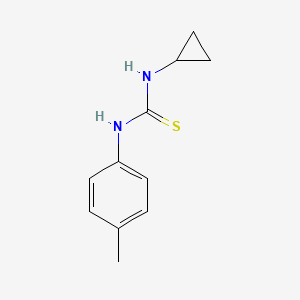
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide, also known as J147, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. J147 was first discovered in 2011 by researchers at the Salk Institute for Biological Studies in California, USA. Since then, J147 has been extensively studied for its ability to improve cognitive function, slow down aging, and potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is not fully understood. However, studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can activate the production of a protein called ATP synthase, which is involved in the production of ATP. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has also been shown to increase the expression of genes that are involved in mitochondrial function and reduce the expression of genes that are involved in inflammation. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may work by improving mitochondrial function and reducing inflammation, which are both important factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can increase the production of ATP, reduce the production of reactive oxygen species (ROS), and increase the expression of genes that are involved in mitochondrial function. In vivo studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may have potential therapeutic applications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in lab experiments is that it has been extensively studied and optimized for high purity and high yields. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, one of the limitations of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in lab experiments is that it is a synthetic compound and may have potential side effects that are not yet fully understood. Further research is needed to fully understand the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in humans.
将来の方向性
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide. One area of research is to further understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide and how it works to improve cognitive function and protect against neuronal damage. Another area of research is to investigate the potential therapeutic applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide for the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, future research could focus on optimizing the synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide to improve its safety and efficacy for use in humans.
合成法
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is a synthetic compound that is made by combining two separate molecules: curcumin and cyclohexyl-bisphenol A. The process of synthesizing 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide involves several steps, including the reaction of curcumin with cyclohexyl-bisphenol A in the presence of a catalyst, followed by purification and isolation of the final product. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been optimized to yield high purity and high yields, making it a suitable candidate for further research and development.
科学的研究の応用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been extensively studied for its potential therapeutic applications in the field of neurodegenerative diseases. In vitro and in vivo studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has the ability to improve cognitive function, reduce inflammation, and protect against neuronal damage. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has also been shown to improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-4-9-15(19-12)20-16(22)10-5-11-21-17(23)13-7-2-3-8-14(13)18(21)24/h2-4,6-9H,5,10-11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLHBNVOXFVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(6-methyl-pyridin-2-yl)-butyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)


![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)



![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)

![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)